Sphaeropsidin A

Description

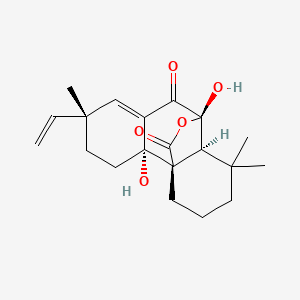

Structure

3D Structure

Properties

CAS No. |

38991-80-9 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.42 |

IUPAC Name |

(2R,4aR,4bR,8aS,9S)-4a,9-dihydroxy-2,8,8-trimethyl-2-vinyl-2,3,4,4a,5,6,7,8,8a,9-decahydro-10H-9,4b-(epoxymethano)phenanthrene-10,12-dione |

InChI |

InChI=1S/C20H26O5/c1-5-17(4)9-10-19(23)12(11-17)13(21)20(24)14-16(2,3)7-6-8-18(14,19)15(22)25-20/h5,11,14,23-24H,1,6-10H2,2-4H3/t14-,17-,18-,19+,20+/m0/s1 |

InChI Key |

FEKFUWWVNCCROX-SQWSIXGCSA-N |

SMILES |

O=C1C2=C[C@@](C)(C=C)CC[C@]2(O)[C@@]34CCCC(C)(C)[C@]3([H])[C@]1(O)OC4=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sphaeropsidin A; LL-S491beta; LL S491beta; LLS491beta; Antibiotic LL-S491beta; Sphaeropsidin A, (+)-; |

Origin of Product |

United States |

Origin, Isolation, and Analogues of Sphaeropsidin a

Fungal Bioproduction Sources

Sphaeropsidin A is a secondary metabolite produced by various fungi, notably those that are pathogenic to plants and those that live symbiotically within plant tissues as endophytes.

Primary Pathogenic Fungi (e.g., Diplodia species)

This compound was initially isolated from Diplodia cupressi (previously known as Sphaeropsis malorum), the fungus responsible for a destructive canker disease in Italian cypress trees. nih.govnih.govrsc.org Its production has since been documented in several other pathogenic Diplodia species, including Diplodia mutila, Diplodia quercivora, Diplodia corticola, Diplodia africana, and Diplodia olivarum. nih.govresearchgate.net These fungi are associated with diseases like canker, dieback, and fruit rots in a variety of host plants, including cypress, oak, and juniper. nih.govresearchgate.net The production of this compound by these pathogens is often linked to their virulence, as the compound exhibits phytotoxic properties that contribute to disease symptoms. researchgate.net

Table 1: Pathogenic Fungi Producing this compound

| Fungal Species | Associated Host/Disease |

|---|---|

| Diplodia cupressi | Canker disease of Italian cypress (Cupressus sempervirens) nih.govnih.gov |

| Diplodia mutila | Infected cypress and oak trees nih.gov |

| Diplodia quercivora | Canker disease of Quercus species nih.govnih.gov |

| Diplodia corticola | Pathogen of oak trees nih.govresearchgate.net |

| Diplodia africana | Branch dieback of Phoenicean juniper nih.gov |

Endophytic Fungi and Other Producing Organisms (e.g., Aspergillus species)

Beyond its role as a phytotoxin in pathogenic interactions, this compound is also produced by endophytic fungi. mdpi.com These fungi live within the tissues of plants without causing any apparent disease. nih.gov Notably, various Aspergillus species, such as Aspergillus chevalieri, Aspergillus porosus, Aspergillus candidus, and an Aspergillus sp. isolated from the Ginkgo biloba tree, have been identified as producers of this compound. nih.govmdpi.combeilstein-journals.org The compound has also been isolated from the endophytic fungus Smardaea sp., found in fire moss. nih.gov The production of this compound by these endophytes suggests a more complex ecological role, possibly in protecting the host plant from pathogens or herbivores. mdpi.comnih.gov

Table 2: Endophytic and Other Fungi Producing this compound

| Fungal Species | Host/Source |

|---|---|

| Aspergillus chevalieri | N/A mdpi.com |

| Aspergillus porosus | N/A nih.gov |

| Aspergillus candidus | N/A nih.gov |

| Aspergillus sp. YXf3 | Ginkgo biloba nih.govbeilstein-journals.org |

Natural Analogues and Related Pimarane (B1242903) Diterpenoids

The investigation of fungal extracts containing this compound has led to the identification of a family of structurally related compounds and other co-occurring natural products.

Structural Diversity of Sphaeropsidin Series (e.g., Sphaeropsidins B-G)

A series of natural analogues, named Sphaeropsidins B, C, D, F, and G, have been isolated alongside this compound from various fungal sources. nih.govresearchgate.net These compounds share the core isopimarane (B1252804) diterpenoid skeleton but exhibit variations in their functional groups and stereochemistry. researchgate.netacs.org For example, Sphaeropsidin C has been identified in Diplodia olivarum and the endophytic fungus Pleosporales sp. HNQQJ-1. nih.govacs.org Sphaeropsidins C, D, E, and F were also found in the endophytic fungus Smardaea sp. nih.gov The structural differences among the sphaeropsidins contribute to a spectrum of biological activities. researchgate.net

Co-occurring Natural Products (e.g., Aspergiloids)

Fungi that produce this compound often synthesize a diverse array of other secondary metabolites concurrently. For instance, the endophytic fungus Aspergillus sp. YXf3, isolated from Ginkgo biloba, produces a series of novel diterpenoids named aspergiloids A-I alongside this compound. nih.govbeilstein-journals.orgbeilstein-journals.org Some of these aspergiloids are structurally related to the pimarane family. beilstein-journals.org Similarly, cultures of Diplodia africana have yielded other phytotoxic compounds like afritoxinones A and B, oxysporone, and various hydroxymelleins in addition to this compound. nih.gov The presence of these co-metabolites underscores the rich biosynthetic capabilities of these fungi.

Methodological Aspects of Isolation from Biological Matrices

The isolation of this compound from fungal cultures is a meticulous process designed to separate the target compound from a complex mixture of other metabolites. mdpi.com The procedure typically starts with large-scale fermentation of the producing fungus in a suitable liquid or solid culture medium.

Following incubation, the fungal biomass and culture broth are typically homogenized and extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol. mdpi.com The resulting crude extract is then subjected to a series of chromatographic purification steps. This often involves column chromatography on silica (B1680970) gel to achieve initial separation. vulcanchem.com Further purification is commonly achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound. mdpi.comvulcanchem.com The final structure and identity of the isolated this compound are confirmed through spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). vulcanchem.com

Biosynthetic Pathways of Sphaeropsidin a

General Diterpene Biosynthesis Principles

Diterpenes are a class of C20 terpenes that form the basis for a wide array of biologically significant molecules. wikipedia.orgrsc.org Their biosynthesis follows a hierarchical pathway where a linear precursor is shaped into various complex cyclic skeletons. frontiersin.org

All diterpenes, including Sphaeropsidin A, originate from the C20 acyclic precursor, Geranylgeranyl Pyrophosphate (GGPP). researchgate.netmedchemexpress.comchemsrc.com GGPP is itself formed through the sequential head-to-tail condensation of five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.nettaylorandfrancis.com This process involves the stepwise elongation from a C10 intermediate (geranyl pyrophosphate, GPP) to a C15 intermediate (farnesyl pyrophosphate, FPP), and finally to the C20 GGPP. wikipedia.orgtaylorandfrancis.comnih.gov This molecule serves as the universal launch point for the biosynthesis of diterpenes, carotenoids, and other essential compounds in fungi, plants, and bacteria. wikipedia.orgtaylorandfrancis.com

The transformation of the linear GGPP into the characteristic tricyclic pimarane (B1242903) skeleton is a critical step governed by enzymes called diterpene synthases (DTSs) or cyclases. frontiersin.orgnih.gov In fungi, this cyclization is often carried out by a single bifunctional enzyme containing two distinct active sites, a Class II and a Class I site. frontiersin.orgmdpi.com

The general mechanism proceeds as follows:

Class II Cyclization : The process begins in the Class II active site with a protonation-initiated cyclization of GGPP. frontiersin.org This forms a bicyclic intermediate, typically a stereospecific version of copalyl diphosphate (CPP). frontiersin.org

Class I Cyclization : The CPP intermediate is then channeled to the Class I active site. Here, the pyrophosphate group is eliminated, generating a carbocation. mdpi.com This initiates a second cyclization cascade that ultimately forms the tricyclic pimarane core structure. mdpi.comresearchgate.net The reaction is terminated by the deprotonation of a carbocation intermediate to yield a stable diterpene hydrocarbon. mdpi.com

| Enzyme Class | Function | Mechanism | Intermediate/Product |

|---|---|---|---|

| Class II Diterpene Synthase | Initiates cyclization of GGPP | Protonation-initiated cyclization | Copalyl Diphosphate (CPP) |

| Class I Diterpene Synthase | Forms the final carbocyclic skeleton | Ionization-dependent cyclization of CPP | Pimarane skeleton |

This interactive table summarizes the roles of the two main classes of diterpene synthases involved in forming the pimarane skeleton.

Geranylgeranyl Pyrophosphate (GGPP) as a Precursor.

Proposed Biosynthetic Cascade to this compound

The specific biosynthetic pathway to this compound follows the general principles of pimarane formation and then diverges with subsequent oxidative modifications. researchgate.netnih.gov The proposed cascade begins with GGPP and proceeds through key cationic intermediates. nih.gov

The pathway is thought to involve the formation of an ent-pimarenyl cation, which is considered the direct precursor to all pimarane diterpenes like this compound. researchgate.netnih.govmdpi.com This cation is generated from the cyclization of GGPP via an ent-copalyl diphosphate intermediate, consistent with the bifunctional enzyme activity described in fungi. nih.govmdpi.com Following the formation of the core pimarane skeleton, a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, decorate the scaffold to yield the final, functionally complex structure of this compound. researchgate.netfrontiersin.org

| Precursor / Intermediate | Description |

|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | The universal C20 linear precursor for all diterpenes. researchgate.net |

| (-)-Copalyl Diphosphate | A bicyclic diphosphate intermediate formed by the initial cyclization of GGPP. nih.gov |

| ***ent*-Pimarenyl Cation** | The key tricyclic carbocation intermediate that is the direct precursor to the pimarane skeleton. researchgate.netnih.gov |

| Pimarane Skeleton | The foundational tricyclic hydrocarbon structure. |

| This compound | The final product, formed after a series of oxidative modifications to the pimarane skeleton. nih.gov |

This interactive table outlines the key proposed intermediates in the biosynthetic pathway leading to this compound.

Genetic and Enzymatic Determinants of this compound Biosynthesis

While the complete gene cluster for this compound biosynthesis has not been fully elucidated, the enzymatic machinery can be inferred from known fungal diterpenoid pathways. mdpi.commdpi.com The genes responsible for producing such secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). researchgate.netfrontiersin.org

These clusters for diterpene synthesis commonly contain:

A Diterpene Synthase (DTS) Gene : This gene codes for the crucial cyclase enzyme that forges the pimarane skeleton from GGPP. frontiersin.orgresearchgate.net In fungi, this is often a bifunctional enzyme with both Class I and Class II activities. mdpi.comresearchgate.net The identification of an ent-pimara-8(14),15-diene (B1254163) synthase from Aspergillus nidulans provides a model for the type of enzyme involved. nih.govmdpi.com

Cytochrome P450 Monooxygenase (P450) Genes : These genes encode a large family of enzymes responsible for the extensive oxidative modifications (such as hydroxylation and epoxidation) that occur after the initial cyclization. frontiersin.orgresearchgate.net These "tailoring" enzymes are critical for generating the final chemical structure and biological activity of this compound. mdpi.comresearchgate.net

A Geranylgeranyl Pyrophosphate Synthase (GGPPS) Gene : In some, but not all, fungal BGCs, the gene for producing the GGPP precursor is located within the cluster. researchgate.netnih.gov

The evolution of these fungal gene clusters is thought to involve horizontal gene transfer events, contributing to the spread and diversification of diterpene production across different fungal species. frontiersin.orgnih.gov

Chemical Synthesis Strategies and Structural Modifications of Sphaeropsidin a

Semisynthesis Approaches and Derivative Preparation

Semisynthesis has been a fruitful avenue for generating a variety of Sphaeropsidin A derivatives, allowing for the exploration of structure-activity relationships and the development of compounds with enhanced properties.

Regioselective Chemical Modifications (e.g., C15,C16-alkene, C-7 carbonyl)

Researchers have identified specific sites on the this compound molecule that can be modified without abolishing its biological activity. Notably, the C6-OH and the C15,C16-alkene have been shown to be tolerant to structural changes. nih.gov In contrast, the C7-ketone, C9-OH, and the C8,C14-alkene functionalities are considered critical for its activity. nih.gov

One of the key regioselective modifications involves the C15,C16-alkene. Olefin cross-metathesis has been successfully employed to introduce diverse functionalities at this position. nih.gov This reaction has demonstrated tolerance to various functional groups on the alkene partner, enabling the synthesis of a wide array of derivatives. nih.gov For instance, the reaction can be driven to completion by adding an excess of the alkene partner in portions. nih.gov

The C-7 carbonyl group has also been a target for modification. For example, reduction of the C-7 ketone in this compound yields Sphaeropsidin B. mdpi.com Further modifications, such as reaction with diazomethane, have led to the creation of derivatives like 14-Methyl-7,O-didehydro-sphaeropsidin B and sphaeropsidin B methyl ester. core.ac.uk These transformations highlight the potential to modulate the activity of the parent compound by altering the oxidation state and substitution at this position.

Table 1: Key Regioselective Modifications of this compound

| Modification Site | Reaction Type | Example of Derivative(s) | Significance | Reference |

| C15,C16-alkene | Olefin Cross-Metathesis | Various alkene adducts | Tolerant site for introducing diverse functionalities to modulate activity. | nih.gov |

| C-7 carbonyl | Reduction | Sphaeropsidin B | Altering the oxidation state at a critical position to probe SAR. | mdpi.com |

| C-7 carbonyl | Reaction with Diazomethane | 14-Methyl-7,O-didehydro-sphaeropsidin B, Sphaeropsidin B methyl ester | Further derivatization of the C-7 position. | core.ac.uk |

| C6-OH | Acetylation, Esterification | 6-O-acetyl and other ester derivatives | Tolerant site for modification, allowing for changes in lipophilicity. | nih.gov |

Derivatization for Enhanced Research Potential (e.g., pyrene (B120774) conjugation)

To enhance the research potential of this compound, particularly in studying its mechanism of action, derivatization with reporter molecules has been pursued. A notable example is the conjugation of pyrene to the C15,C16-alkene via a cross-metathesis reaction. researchgate.netnih.gov

The resulting pyrene-conjugated derivative exhibited a significant increase in potency, with IC50 values 5–10 times lower than the parent natural product. researchgate.netnih.gov This enhancement in activity, coupled with the fluorescent properties of pyrene, provides a valuable tool for cellular imaging and target identification studies. nih.govulb.be The success of this strategy has prompted the preparation of other analogues where the pyrene moiety is replaced with different hydrophobic groups to create compounds with potentially lower mutagenicity while retaining high potency. researchgate.netnih.gov Furthermore, deuterated pyrene-containing compounds have been synthesized to address intellectual property considerations. nih.gov

Total Synthesis Endeavors and Synthetic Challenges

The total synthesis of this compound and its analogues presents a significant challenge due to the complex, stereochemically rich pimarane (B1242903) diterpene core.

Strategies for Constructing the Pimarane Diterpene Core

The construction of the tricyclic pimarane skeleton is a central challenge in the total synthesis of this compound. mdpi.com Various synthetic strategies have been explored to assemble this core structure, which is shared by a number of bioactive natural products. researchgate.net Some general approaches to related diterpene scaffolds include tandem Michael-aldol reactions and reductive couplings. researchgate.net While a total synthesis of this compound itself has not yet been reported, the synthesis of related pimarane diterpenes provides valuable insights into potential strategies. nih.gov These often involve the development of novel methods to access the fused bicyclic system inherent to these molecules. researchgate.net

Progress and Hurdles in Stereoselective Synthesis

A major hurdle in the synthesis of this compound is the stereoselective construction of its multiple chiral centers. frontiersin.org The trans-syn-cis arrangement of the tricyclic system and the specific stereochemistry at various carbon atoms, particularly the 9,10-syn configuration, are difficult to achieve. frontiersin.org Synthetic strategies such as Michael additions, lithium-ammonia reductions, and Diels-Alder reactions have been employed in attempts to control the stereochemistry at C-9 and C-10, though these can sometimes lead to the undesired 9,10-trans products. frontiersin.org The development of highly scalable and convergent asymmetric strategies is crucial for efficiently accessing key chiral intermediates for the synthesis of isopimarane-containing natural products like this compound. researchgate.net

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues

The synthesis of a diverse library of this compound analogues has been instrumental in elucidating its structure-activity relationships (SAR). researchgate.netsemanticscholar.orgmdpi.comnih.gov These studies have provided critical information on the structural features essential for its biological activities.

Key findings from SAR studies indicate that the integrity of the tricyclic pimarane system, the C8-C14 double bond, the tertiary hydroxyl group at C-9, and the vinyl group at C-13 are crucial for its antifungal activity. mdpi.com The presence of a ketone at C-7 is also important for its antibacterial activity against Xanthomonas oryzae pv. oryzae, possibly through a Michael reaction mechanism. mdpi.com

Conversely, modifications at the C6-OH and the C15,C16-alkene are generally well-tolerated, allowing for the introduction of various substituents to modulate the compound's properties. nih.gov For example, the preparation of seventeen new derivatives with modifications at these tolerant sites has been reported. nih.gov The cross-metathesis analogues at the C15,C16-alkene, including those with pentamethylphenyl and triphenylethylene (B188826) groups, have yielded compounds that retain high potency and are predicted to be non-mutagenic. researchgate.netnih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for this compound

| Structural Feature | Importance for Activity | Observations from Analogues | Reference |

| Tricyclic Pimarane Core | Essential | Integrity of the core is necessary for antifungal activity. | mdpi.com |

| C7-Ketone | Important | Crucial for antibacterial activity; reduction to alcohol (Sphaeropsidin B) alters activity. | nih.govmdpi.com |

| C8-C14 Double Bond | Essential | Preservation is required for antifungal activity. | mdpi.com |

| C9-OH | Essential | Important for both antifungal and general biological activity. | nih.govmdpi.comnih.gov |

| C13-Vinyl Group | Important | Plays a role in antibacterial activity. | nih.gov |

| C6-OH | Tolerant to Modification | Can be acetylated or esterified without loss of activity. | nih.gov |

| C15,C16-Alkene | Tolerant to Modification | Amenable to cross-metathesis for introducing diverse functionalities. | nih.govresearchgate.netnih.gov |

Identification of Pharmacophoric Elements for Biological Activities

The biological activities of this compound are intrinsically linked to specific structural features, known as pharmacophoric elements. Extensive structure-activity relationship (SAR) studies have identified several key components of the molecule that are crucial for its various biological effects, including antibacterial and anticancer activities. unina.itacs.orgnih.gov

The primary pharmacophoric elements of this compound include:

C-7 Carbonyl Group: The ketone at the C-7 position is a critical feature. acs.orgnih.govebi.ac.uk Its presence is thought to be involved in Michael reactions, a type of chemical reaction important for biological activity. mdpi.com This functional group is considered essential for the antibacterial properties of this compound. acs.orgnih.govebi.ac.uk

Hemiketalic Lactone Functionality: This structural motif is also vital for the biological activity of this compound. acs.orgnih.govebi.ac.uk The integrity of this lactone ring, formed between the C-6 hydroxyl and the C-20 carboxyl group, is important for maintaining the molecule's active conformation.

C-13 Vinyl Group: The vinyl group at the C-13 position has been identified as an important contributor to the biological activity of this compound. unina.itacs.orgnih.gov However, its necessity may vary depending on the specific biological effect. For instance, while crucial for antimicrobial and phytopathogenic activities, it may not be as essential for its anticancer effects. researchgate.netfrontiersin.org

Rational Design of Modified this compound Analogues

The identification of this compound's pharmacophoric elements has paved the way for the rational design of modified analogues with potentially enhanced or more specific biological activities. txst.edunih.gov By strategically altering different parts of the molecule, researchers aim to improve its potency, selectivity, and stability.

One key strategy has been the modification of the C-15/C-16 double bond. txst.edu Cross-metathesis reactions have been employed to introduce various aromatic and non-aromatic hydrophobic groups at this position. nih.gov This approach has led to the synthesis of analogues with significantly increased anticancer activity, some with IC50 values 5 to 10 times lower than the parent compound. ulb.beulb.ac.be For example, a pyrene-conjugated derivative demonstrated a notable increase in potency. nih.govulb.be Further modifications have explored replacing the pyrene moiety with other groups, such as pentamethylphenyl and triphenylethylene, to create compounds that are predicted to be non-mutagenic while retaining high potency. nih.gov

Other synthetic modifications have targeted the C-6 hydroxyl group. This position has been shown to tolerate modifications, such as acetylation and esterification, without losing the critical C-7 ketone, C-9 hydroxyl, and C-8/C-14 alkene functionalities. researchgate.net

The chemical reduction of the C-7 carbonyl group to a hydroxyl group, as seen in the formation of Sphaeropsidin B from this compound, has also been explored. ebi.ac.uk Additionally, catalytic hydrogenation of the C-15/C-16 double bond has yielded derivatives like 7-O-15,16-tetrahydrothis compound. ebi.ac.uk

These rational design strategies, based on a thorough understanding of this compound's structure-activity relationships, continue to drive the development of new analogues with improved therapeutic potential. txst.edunih.gov

Investigation of Molecular and Cellular Mechanisms of Action

Modulation of Cellular Volume and Ion Homeostasis

The primary mechanism through which Sphaeropsidin A exerts its biological effects involves the profound disruption of cellular volume regulation and ion balance. nih.gov Unlike many cytotoxic agents that trigger apoptosis through well-defined biochemical cascades, this compound initiates cell death by inducing a rapid and sustained decrease in cell volume. ulb.ac.beresearchgate.net This action is directly linked to its ability to interfere with the fundamental processes that cells use to maintain their size and internal ionic environment. vumc.org

Impairment of Regulatory Volume Increase (RVI)

A key cellular defense mechanism against shrinkage is the Regulatory Volume Increase (RVI), a process where cells actively import ions and water to restore their volume after being exposed to hypertonic conditions. nih.gov this compound has been demonstrated to be a potent inhibitor of RVI. ulb.ac.benih.gov Studies have shown that in the presence of this compound, cells are unable to recover their volume after shrinking. ulb.ac.be This sustained shrinkage is not a consequence of apoptosis but rather the direct cause, as it triggers the cell death machinery. nih.gov The blockage of RVI is a central aspect of this compound's mechanism, allowing it to overcome apoptosis resistance in various cancer cell models. ulb.ac.beresearchgate.net

Alterations in Intracellular Ion Concentrations (e.g., Cl-, HCO3-)

The impairment of RVI and the resulting cellular shrinkage are driven by significant changes in the intracellular concentrations of specific ions. nih.gov Research has consistently shown that this compound induces a marked and rapid loss of intracellular chloride (Cl⁻). ulb.ac.benih.gov This efflux of Cl⁻ is a primary contributor to the decrease in cell volume. nih.gov

In addition to chloride loss, treatment with this compound leads to a notable decrease in the concentration of bicarbonate (HCO₃⁻) in the surrounding culture medium. nih.govvumc.orgnih.gov This suggests an effect on bicarbonate transport or its equilibrium across the cell membrane. For instance, in SKMEL-28 melanoma cells treated with this compound, the bicarbonate concentration in the supernatant was observed to decrease by 1 mM compared to controls. nih.gov Concurrently, the pH of the cell culture medium decreases over time, indicating acidification linked to these ionic shifts. nih.gov

Table 1: Effect of this compound on Ion Concentrations and Extracellular pH in SKMEL-28 Cells

| Parameter | Observation | Reference |

|---|---|---|

| Intracellular Chloride [Cl⁻]i | Marked and rapid loss | nih.gov, nih.gov, ulb.ac.be |

| Extracellular Bicarbonate [HCO₃⁻] | Decreased by 1 mM unit compared to control | nih.gov |

| Extracellular pH | Time-dependent decrease (acidification) | nih.gov |

Targeting of Ion-Transporter Activities (e.g., Na-K-2Cl cotransporter, Cl⁻/HCO₃⁻ anion exchanger)

The observed alterations in ion homeostasis are a direct result of this compound's inhibitory action on specific ion transport proteins. nih.govnih.gov The primary targets are electroneutral transporters responsible for maintaining cell volume. researchgate.net The specific transporter affected appears to be dependent on the cell type. nih.govnih.gov

Na-K-2Cl Cotransporter (NKCC1): In kidney cancer cells, this compound's effects on RVI are linked to the targeting of the Na-K-2Cl cotransporter, NKCC1. nih.gov The compound robustly inhibits NKCC1 function, likely through an indirect mechanism involving the inhibition of the cotransporter's regulatory kinases, SPAK and OSR1. nih.gov

Cl⁻/HCO₃⁻ Anion Exchanger: In melanoma cells, which may lack functional Na-K-2Cl cotransport, this compound appears to target an alternative mechanism. nih.gov Evidence points towards the inhibition of Cl⁻/HCO₃⁻ anion exchangers. nih.govresearchgate.net This is supported by the observed loss of intracellular Cl⁻ accompanied by a decrease in extracellular HCO₃⁻ and medium acidification. nih.gov Analysis of melanoma cell lines sensitive to this compound revealed an overexpression of anion exchanger isoforms 2 and 3. nih.gov

This targeted modulation of ion transporter activity is a promising strategy for combating drug-resistant cancers. nih.govnih.gov

Induction of Programmed Cell Death in Eukaryotic Cells

This compound induces programmed cell death, but its method of initiation is distinct from many conventional chemotherapeutic agents. nih.gov

Bypassing Classical Apoptotic Signaling Pathways

A significant feature of this compound's mechanism is its ability to bypass classical apoptotic induction pathways. nih.govulb.ac.be Apoptosis is typically characterized by a sequence of events including cytochrome C release and caspase-3 activation. ulb.ac.be However, the sustained cellular shrinkage induced by this compound's effect on ion transport acts as a direct physical trigger for apoptosis. nih.govulb.ac.be This direct effect on intracellular chloride concentration and the resulting sustained shrinkage switches on the apoptotic machinery directly. nih.gov By doing so, it circumvents common mechanisms of apoptosis resistance that cancer cells develop, making it effective against otherwise drug-resistant tumors. nih.govulb.ac.beresearchgate.net

Endoplasmic Reticulum (ER) Stress and Proteasomal Inhibition

While this compound itself acts primarily through the dysregulation of ion homeostasis, recent research into its derivatives has revealed alternative mechanisms. ulb.beresearchgate.netnih.gov Studies on new hemisynthetic derivatives of this compound, modified at the C15,C16-alkene moiety, have shown that these compounds can trigger severe swelling of the endoplasmic reticulum (ER). ulb.benih.gov This ER stress is associated with strong inhibition of the proteasome, leading to cell death. ulb.beresearchgate.netnih.gov

It is crucial to note that this mechanism of inducing ER stress and proteasomal inhibition is a feature of these specific derivatives and was not observed with the natural product, this compound. ulb.beresearchgate.netnih.gov This discovery highlights how chemical modification of the this compound scaffold can lead to derivatives with distinct modes of action. nih.gov

Table 2: Mechanistic Comparison of this compound and its Hemisynthetic Derivatives

| Feature | This compound (Natural Product) | Hemisynthetic Derivatives | Reference |

|---|---|---|---|

| Primary Mechanism | Impairment of Regulatory Volume Increase (RVI) via ion transporter inhibition | Induction of severe Endoplasmic Reticulum (ER) swelling | nih.gov, ulb.be, nih.gov |

| Proteasomal Inhibition | Not observed | Strong inhibition | ulb.be, researchgate.net, nih.gov |

| Cell Death Trigger | Sustained cellular shrinkage | ER stress and proteasomal inhibition | nih.gov, nih.gov |

Interactions with Intracellular Signaling Pathways (e.g., ROS production, cell cycle disruption)

This compound (SphA) has been shown to exert significant influence over fundamental cellular processes, notably the generation of reactive oxygen species (ROS) and the regulation of the cell cycle. nih.govunina.itnih.gov These interactions are crucial components of its antifungal and potential anticancer activities. researchgate.netmdpi.com

Reactive Oxygen Species (ROS) Production: In studies involving the pathogenic yeast Candida auris, treatment with this compound led to a notable increase in intracellular ROS production. nih.govnih.gov This effect was observed in both its free form and when encapsulated in liposomes (SphA-L). nih.gov The induction of oxidative stress through elevated ROS levels is a key mechanism by which SphA exerts its antifungal effects, contributing to cellular damage and inhibiting fungal growth. nih.govdntb.gov.ua Similarly, a related natural analogue, sphaeropsidin C, has been identified as an activator of the Nrf2/antioxidant response element (ARE) signaling pathway, a critical cellular defense against oxidative stress. nih.gov Sphaeropsidin C was found to alleviate sodium arsenite-induced intracellular oxidative stress in an Nrf2-dependent manner in human lung epithelial cells. nih.gov

Cell Cycle Disruption: this compound demonstrates a clear capacity to disrupt the normal progression of the cell cycle, particularly in fungal cells. nih.govscilit.com Investigations using flow cytometry on synchronized C. auris cells revealed that SphA induces cell cycle arrest. nih.govmdpi.com Following treatment, a significant portion of the fungal cells are halted in the G2/M phase, preventing their passage into mitosis. nih.gov This disruption of the cell cycle is a primary contributor to the fungistatic activity of the compound. nih.govmdpi.com

The table below summarizes the observed effects of this compound on the cell cycle of Candida auris.

| Time Point | Cell Cycle Phase | Percentage of Cells | Treatment Concentration | Reference |

| 60 min | S Phase | ~25% | 10 µg/mL | nih.govmdpi.com |

| 90 min | G2/M Phase | ~33% | 10 µg/mL | nih.govmdpi.com |

| 150 min | G2/M Phase | ~48% (untreated) vs ~33% (treated) | 10 µg/mL | nih.govmdpi.com |

This table illustrates the progression of C. auris cells through the cell cycle when treated with this compound, highlighting the arrest in the G2/M phase.

Putative Molecular Targets and Binding Mechanisms (e.g., reaction with nucleophilic groups like -NH2 or -SH)

The bioactive nature of this compound is underpinned by its interaction with specific molecular targets, often involving covalent binding or the disruption of essential cellular transport systems. nih.govnih.gov Its chemical structure, which includes a reactive α,β-unsaturated ketone, predisposes it to react with nucleophilic groups found in biological macromolecules. nih.gov

Targeting Ion Homeostasis and Regulatory Volume Increase (RVI): A significant mechanism of action, particularly in drug-resistant cancer cells, is the targeting of regulatory volume increase (RVI). nih.govvumc.orgulb.ac.be this compound induces rapid cellular shrinkage by causing a loss of intracellular chloride ions (Cl⁻) and a decrease in the extracellular bicarbonate (HCO₃⁻) concentration. nih.govvumc.org This impairment of RVI can overcome resistance to apoptosis. ulb.ac.be The molecular targets implicated in this process are ion transporters:

Na-K-2Cl Cotransporter (NKCC1): In kidney cells, this compound appears to inhibit the function of NKCC1. nih.gov

Cl⁻/HCO₃⁻ Anion Exchangers: In melanoma cells, which may lack functional NKCC1, the compound is thought to target Cl⁻/HCO₃⁻ anion exchangers. nih.govresearchgate.net

Covalent Modification of Keap1: Recent research has identified Kelch ECH-associating protein 1 (Keap1) as a direct molecular target of this compound. nih.gov Keap1 is a key regulator of the Nrf2 transcription factor, which governs responses to oxidative stress. It was demonstrated that this compound covalently binds to the cysteine 151 (Cys151) residue of Keap1. nih.gov This interaction blocks the ubiquitination of Nrf2, leading to its activation and subsequent anti-inflammatory and antioxidant effects. nih.govnih.gov Additionally, this compound has been shown to form a hydrogen bond with the ASP48 residue of ASC, an adaptor protein, which inhibits the activation of the NLRP3 inflammasome. nih.gov

Reaction with Nucleophilic Groups: The chemical structure of this compound facilitates its interaction with nucleophilic groups such as the amine (-NH2) and sulfhydryl (-SH) groups present in amino acids like cysteine and methionine. nih.gov Studies on the compound's stability in cell culture media revealed that it degrades more rapidly in the presence of amino acids, forming numerous this compound-amino acid adducts. nih.gov This reactivity is attributed to its α,β-unsaturated ketone moiety and suggests that part of its biological activity may stem from its ability to form covalent bonds with proteins, thereby altering their function. nih.gov

The table below summarizes the key molecular targets of this compound and their associated mechanisms.

| Molecular Target | Proposed Mechanism of Action | Cell/System Type | Biological Outcome | Reference(s) |

| Na-K-2Cl Cotransporter (NKCC1) | Inhibition of ion transport, leading to impaired Regulatory Volume Increase (RVI) and Cl⁻ efflux. | Kidney Cancer Cells | Cellular shrinkage, overcoming apoptosis resistance. | nih.govvumc.org |

| Cl⁻/HCO₃⁻ Anion Exchangers | Inhibition of ion exchange, leading to impaired RVI and Cl⁻ efflux. | Melanoma Cells | Cellular shrinkage, overcoming apoptosis resistance. | nih.govresearchgate.net |

| Keap1 (Cysteine 151) | Covalent binding to Cys151 residue. | Not specified | Activation of Nrf2 pathway, antioxidant and anti-inflammatory response. | nih.gov |

| ASC (Apoptosis-associated speck-like protein containing a CARD) | Hydrogen bonding with ASP48 residue. | Not specified | Inhibition of NLRP3 inflammasome activation. | nih.gov |

| Nucleophilic groups (-NH2, -SH) in proteins | Covalent adduct formation via the α,β-unsaturated ketone moiety. | General (in vitro) | Alteration of protein function, potential cytotoxicity. | nih.gov |

Preclinical Biological Activities and Functional Characterization

Activity against Eukaryotic Cell Lines (e.g., cancer cell lines)

Sphaeropsidin A has shown notable cytotoxic and growth inhibitory effects against various cancer cell lines, with a particularly pronounced activity against melanoma and kidney cancer. nih.govresearchgate.netvumc.org

Antiproliferative and Growth Inhibitory Effects in Cancer Models

Initial screening of this compound against the National Cancer Institute (NCI) panel of 60 human cancer cell lines revealed specific and potent anticancer activity. nih.govresearchgate.netvumc.org It displayed a mean LC50 (the concentration required to kill 50% of cells) of approximately 10 µM. nih.govresearchgate.netnih.gov The compound was particularly effective against melanoma and kidney cancer cell subpanels, where it caused growth inhibition of over 90% at a 10 µM concentration. nih.gov In contrast, leukemia cell lines were found to be poorly sensitive. nih.gov

The antiproliferative action of this compound is linked to its ability to induce rapid and marked cellular shrinkage. nih.govtxst.edu This effect is not a consequence of apoptosis but rather a direct trigger, which becomes irreversible after several hours of treatment in melanoma cells. nih.gov The mechanism involves the impairment of regulatory volume increase (RVI), a process cancer cells use to control their volume. nih.govvumc.org this compound achieves this by causing a loss of intracellular chloride ions (Cl⁻) and a decrease in bicarbonate ions (HCO₃⁻) in the surrounding medium, which is thought to be mediated by targeting ion transporters like the Na–K–2Cl cotransporter (NKCC1) in kidney cells and Cl⁻/HCO₃⁻ anion exchangers in melanomas. nih.govresearchgate.net

Further studies have explored synthetic analogues of this compound to enhance its potency. txst.eduulb.ac.betechnologypublisher.com By modifying the C15-C16 alkene via cross-metathesis, researchers have created derivatives with significantly increased growth inhibitory activity in cell lines including glioblastoma, non-small cell lung cancer, breast cancer, and melanoma. ulb.ac.betechnologypublisher.com Some of these analogues exhibited IC50 values (the concentration required to inhibit the growth of 50% of cells) that were 5 to 10 times lower than the parent compound. ulb.ac.benih.gov

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 12.3 | ulb.ac.be |

| U373 | Glioblastoma | 13.5 | ulb.ac.be |

| SKMEL-28 | Melanoma | 11.2 | ulb.ac.be |

| Hs683 | Anaplastic Oligodendroglioma | 14.5 | ulb.ac.be |

| B16F10 | Melanoma | 10.5 | ulb.ac.be |

Overcoming Apoptosis Resistance in Multi-Drug Resistant Cell Lines

A significant aspect of this compound's anticancer potential is its ability to overcome resistance to apoptosis, a major challenge in cancer therapy. nih.govnih.govtechnologypublisher.com It has demonstrated efficacy against multidrug-resistant (MDR) cancer models. nih.govnih.govtxst.edu Studies have shown that cancer cell lines with acquired resistance to conventional chemotherapeutic agents display similar or even greater sensitivity to this compound compared to their non-resistant counterparts. nih.gov

The compound's unique mechanism of inducing cell shrinkage by disrupting ion homeostasis allows it to bypass typical apoptosis signaling pathways that are often defective in resistant cancer cells. nih.govulb.ac.be By directly triggering a loss of cellular chloride, a mandatory step for apoptosis, this compound can effectively induce cell death in cells that are otherwise resistant to pro-apoptotic stimuli. nih.gov This makes it a promising candidate for treating cancers with intrinsic or acquired drug resistance, such as certain types of melanoma and renal cancers. nih.govresearchgate.netvumc.org The effectiveness of this compound appears to be independent of the BRAF and NRAS mutational status in melanoma cells, which are common drivers of resistance. researchgate.netnih.gov

Synergy with Conventional Chemotherapeutic Agents (in vitro models)

One study utilized a response surface model to determine the optimal combinations of this compound with cisplatin (B142131) or temozolomide (B1682018) in four different melanoma cell lines. researchgate.netnih.gov The results showed that combining 4 µM of this compound with 75 µM of cisplatin for 72 hours resulted in a synergistic improvement in cytotoxic effects. nih.gov This suggests that this compound, by targeting ion transporters, could improve the therapeutic outcomes of traditional chemotherapies for advanced melanomas. researchgate.netnih.gov The hope is that this compound could be a valuable addition to combination chemotherapy regimens.

Antimicrobial Efficacy

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govmdpi.com

Antibacterial Activity against Drug-Resistant Strains (e.g., Gram-negative and Gram-positive bacteria, Xanthomonas oryzae pv. oryzae)

This compound has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant antibiotic-resistant strains. nih.govcolab.wsresearchgate.net In one study, it was effective at low concentrations, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 µg/mL to 12.5 µg/mL against all tested reference and clinical strains. nih.govmdpi.comresearchgate.net At sub-inhibitory concentrations, it was also found to decrease the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govcolab.wsresearchgate.net

Furthermore, this compound exhibits specific and strong activity against Xanthomonas oryzae pv. oryzae, the bacterium responsible for rice bacterial blight, a serious agricultural disease. acs.orgnih.govacs.org However, it showed no activity against other rice pathogens like Pseudomonas fuscovaginae and Burkholderia glumae. acs.orgnih.govacs.org Structure-activity relationship studies have indicated that the C-7 carbonyl group and the hemiketalic lactone functionality are crucial for this specific antibacterial action. acs.orgnih.govebi.ac.uk

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA, clinical isolate) | Gram-positive | 6.25 | nih.gov |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 12.5 | nih.gov |

| Pseudomonas aeruginosa (clinical isolate) | Gram-negative | 12.5 | nih.gov |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 12.5 | nih.gov |

| Acinetobacter baumannii (clinical isolate) | Gram-negative | 12.5 | nih.gov |

| Escherichia coli (ATCC 25922) | Gram-negative | 12.5 | nih.gov |

Antifungal Activity against Pathogenic Fungi (e.g., Candida species, C. albicans, C. auris)

This compound possesses significant antifungal properties. frontiersin.orgresearchgate.net It has shown promising activity against several plant pathogenic fungi, with MIC values of 0.3 µg/ml against Phytophthora infestans, 8 µg/ml against Colletotrichum coccodes, and 16 µg/ml against Alternaria brassicicola. frontiersin.org

The compound is also effective against human pathogenic fungi, most notably the emerging multidrug-resistant pathogen Candida auris. colab.wsmdpi.comnih.gov Studies have determined the MIC for this compound against C. auris to be 35 µg/mL, demonstrating fungistatic activity. mdpi.com It also significantly inhibits the formation of C. auris biofilms. colab.wsmdpi.com The mechanism of its antifungal action against Candida is linked to the induction of reactive oxygen species (ROS) production and disruption of the fungal cell cycle. colab.wsmdpi.com

| Fungal Pathogen | MIC (µg/mL) | Reference |

| Phytophthora infestans | 0.3 | frontiersin.org |

| Colletotrichum coccodes | 8 | frontiersin.org |

| Alternaria brassicicola | 16 | frontiersin.org |

| Botrytis cinerea | 63 | frontiersin.org |

| Candida auris (DSM 21092) | 35 | mdpi.com |

Inhibition of Biofilm Formation

This compound has demonstrated significant capabilities in preventing the formation of biofilms, a critical factor in microbial resistance. unina.it Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. At sub-inhibitory concentrations, this compound has been observed to decrease the biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. colab.wsnih.govnih.govresearchgate.netmdpi.com The compound is effective at low concentrations, with Minimum Inhibitory Concentration (MIC) values reported to be between 6.25 μg/mL and 12.5 μg/mL against all tested reference and clinical strains. colab.wsnih.govnih.gov

The anti-biofilm activity of this compound also extends to pathogenic fungi. Research on Candida auris, a fungus known for its resistance and ability to form biofilms, revealed that both this compound and its liposomal encapsulated form could significantly inhibit biofilm formation. mdpi.com In one study, the highest sub-MIC concentration of this compound resulted in an almost complete reduction of C. auris biofilm. mdpi.com

Table 1: Anti-Biofilm Activity of this compound

| Target Microorganism | Activity | Effective Concentration | Reference |

| Methicillin-resistant S. aureus (MRSA) | Inhibition of biofilm formation | Sub-inhibitory concentrations | colab.wsnih.govmdpi.com |

| Pseudomonas aeruginosa | Inhibition of biofilm formation | Sub-inhibitory concentrations | colab.wsnih.govmdpi.com |

| Candida auris | Significant inhibition of biofilm formation | High sub-MIC concentration | mdpi.com |

| Various Gram-positive & Gram-negative bacteria | Antimicrobial activity | MIC: 6.25-12.5 μg/mL | nih.govnih.gov |

Insecticidal and Phagodeterrent Properties

This compound exhibits a range of insecticidal and phagodeterrent (anti-feeding) activities against various insect pests. nih.gov These properties highlight its potential role in plant defense mechanisms against herbivory. researchgate.netmdpi.com

Investigations into the effects of this compound on the chewing lepidopteran pest, Spodoptera littoralis (the Egyptian cotton leafworm), have revealed distinct oral toxicity. nih.govresearchgate.netmdpi.com While direct topical application of the compound onto the larvae showed no lethal effects, oral ingestion produced significant toxic and sublethal consequences. mdpi.comsciforum.net

In a specific bioassay, fifth-instar larvae of S. littoralis that were orally administered this compound experienced a markedly lower survival rate of 31%, compared to a 98% survival rate in the control group. sciforum.netsciforum.net The larvae treated with the compound also showed a reduction in vitality and body size. mdpi.com Furthermore, the negative effects carried over into the pupal stage; pupae that developed from the treated larvae had a lower weight and a significantly reduced survival rate of approximately 67%, whereas the control group had a 100% survival rate. sciforum.netsciforum.net

Table 2: Effects of Oral Administration of this compound on Spodoptera littoralis

| Parameter | This compound Treated Group | Control Group | Reference |

| Larval Survival Rate | 31% | 98% | sciforum.netsciforum.net |

| Pupal Survival Rate | ~67% | 100% | sciforum.netsciforum.net |

| General Effects | Reduced vitality and body size, lower pupal weight | Normal development | mdpi.comsciforum.net |

This compound has demonstrated notable larvicidal and anti-feeding properties against the yellow fever mosquito, Aedes aegypti. mdpi.comresearchgate.net In larvicidal screening bioassays, this compound was found to be active, with a reported median lethal dose (LD50) of 36.8 ppm. nih.gov This indicated higher potency compared to another fungal phytotoxin, cyclopaldic acid (LD50 of 58.2 ppm), although it was less potent than the synthetic insecticide permethrin. nih.gov

In addition to its larvicidal effects, this compound was evaluated for its biting deterrent capabilities against Ae. aegypti. It exhibited deterrence activity that was higher than the solvent control, although it was less active than its analogue, Sphaeropsidin B. nih.gov

Effects on Model Lepidopteran Pests (Spodoptera littoralis).

Phytotoxic Effects in Plant-Pathogen Interactions

This compound is a known phytotoxin produced by various fungi, playing a role in the diseases they cause in plants. colab.wsresearchgate.net It was first identified as the primary phytotoxin produced by Diplodia cupressi (syn. Sphaeropsis sapinea f. sp. cupressi), the causal agent of canker disease in cypress trees. researchgate.netvulcanchem.com Its phytotoxicity is not limited to host plants; it also shows remarkable effects on non-host plants. researchgate.net For example, it has been shown to induce necrotic lesions on tomato cuttings. researchgate.net

The phytotoxic activity of this compound and its natural analogues, Sphaeropsidin B and C, has been observed on non-host plants like tomato and oat, causing necrosis on cuttings and browning or stewing on the stems. researchgate.net Structure-activity relationship studies have indicated that the integrity of the compound's tricyclic pimarane (B1242903) chemical structure, along with specific features like the double bond at C(8)-C(14) and the carboxylic group at C-10, are crucial for its non-selective phytotoxic activity. nih.gov This phytotoxicity is a key factor in the pathogenic mechanism of the fungi that produce it. vulcanchem.com

Ecological Roles and Bio Interactions of Sphaeropsidin a

Role as a Phytotoxin in Fungal Pathogenesis

Sphaeropsidin A was first identified as the primary phytotoxin produced by the fungus Diplodia cupressi, the pathogen responsible for a severe canker disease affecting Italian cypress (Cupressus sempervirens). nih.govnih.gov Its production is a key factor in the development of disease symptoms. When produced by pathogenic fungi, this compound contributes to the pathogen's ability to colonize host tissues and cause disease. core.ac.uk

The phytotoxicity of this compound has been observed across a range of plant species. In its initial discovery, the toxin was shown to cause browning and necrosis on young twigs of Cupressus sempervirens, Cupressus macrocarpa, and Cupressus arizonica. researchgate.net It also induced yellowing and necrosis on cuttings of tomato (Lycopersicon esculentum) and oat (Avena sativa). nih.gov Further studies have demonstrated its strong phytotoxic effects on the leaves of Phaseolus vulgaris (bean), Juglans regia (walnut), and Quercus suber (cork oak) at a concentration of 1 mg/mL. fupress.net

Several fungal species, particularly within the Diplodia genus (family Botryosphaeriaceae), are known producers of this compound and its analogues. nih.govresearchgate.net These fungi are often associated with canker diseases and dieback in a variety of trees. For instance, Diplodia mutila, isolated from infected cypress and oak trees, and Diplodia quercivora, which causes canker disease in oak species, also produce this compound. nih.gov The compound has also been isolated from Diplodia olivarum, an emerging pathogen implicated in branch canker and dieback of various Mediterranean plants. nih.govfupress.net

The table below summarizes key research findings on the phytotoxic role of this compound.

| Producing Fungus | Host/Affected Plant(s) | Observed Phytotoxic Effects | Reference(s) |

| Diplodia cupressi | Cupressus sempervirens, C. macrocarpa, C. arizonica | Browning and necrosis on young twigs | researchgate.net |

| Diplodia cupressi | Lycopersicon esculentum (tomato), Avena sativa (oat) | Yellowing and necrosis on cuttings | nih.gov |

| Diplodia olivarum | Phaseolus vulgaris (bean), Juglans regia (walnut), Quercus suber (cork oak) | Strong phytotoxicity on leaves | fupress.net |

| Diplodia mutila | Cupressus sempervirens, Quercus spp. (oak) | Associated with canker disease | nih.gov |

| Diplodia quercivora | Quercus canariensis, Quercus virginiana | Responsible for canker disease | nih.gov |

| Sphaeropsis sapinea f. sp. cupressi | Cupressus spp. (cypress) | Canker disease pathogen | vulcanchem.com |

Defensive Function in Endophytic Symbiotic Relationships

Beyond its role in pathogenesis, this compound is also produced by endophytic fungi, which live harmlessly within plant tissues. In these symbiotic relationships, the compound can serve a defensive function, protecting the host plant from herbivores and microbial pathogens. up.ac.za The ability of endophytic Botryosphaeriaceae to persist within asymptomatic tissue is a key part of their life strategy, and the production of bioactive compounds like this compound is advantageous for the host. up.ac.za

Influence on Plant-Insect and Plant-Microbe Interactions

This compound exhibits a broad spectrum of biological activities that extend to insects and other microorganisms, influencing complex ecological interactions. nih.gov

Influence on Insects: The compound has demonstrated notable insecticidal properties. It has been shown to have larvicidal activity against mosquitoes and exhibits strong activity against the brine shrimp Artemia salina. nih.govfupress.net In a study involving the lepidopteran pest Spodoptera littoralis, this compound was found to affect larval development and mortality, indicating its potential role in plant defense against insect herbivores. mdpi.com

Influence on Other Microbes: this compound possesses significant antimicrobial activity. nih.govnih.gov It has been shown to inhibit the growth of various fungi of agricultural importance, including Fusicoccum amygdali, Colletotrichum acutatum, and Fusarium solani. nih.gov When isolated from Diplodia olivarum, this compound completely inhibited the mycelial growth of the fungi Athelia rolfsii and Diplodia corticola, as well as the oomycetes Phytophthora cambivora and P. lacustris. fupress.net Furthermore, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant clinical strains, and can reduce biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com

This broad antimicrobial activity suggests that this compound can influence the microbial communities on and around the plant, potentially giving the producing fungus a competitive advantage or protecting the host plant from a range of microbial pathogens. nih.gov

The table below details the observed effects of this compound on various insects and microbes.

| Target Organism | Type of Interaction | Observed Effect | Reference(s) |

| Artemia salina (brine shrimp) | Zootoxic | Larval mortality | fupress.net |

| Mosquitoes | Insecticidal | Biting deterrent and larvicidal activities | nih.gov |

| Spodoptera littoralis | Insecticidal | Affects larval development and mortality | mdpi.com |

| Athelia rolfsii | Antifungal | Complete inhibition of mycelial growth | fupress.net |

| Diplodia corticola | Antifungal | Complete inhibition of mycelial growth | fupress.net |

| Phytophthora cambivora | Anti-oomycete | Complete inhibition of mycelial growth | fupress.net |

| P. lacustris | Anti-oomycete | Complete inhibition of mycelial growth | fupress.net |

| Staphylococcus aureus (MRSA) | Antibacterial | Growth inhibition and reduced biofilm formation | mdpi.com |

| Pseudomonas aeruginosa | Antibacterial | Growth inhibition and reduced biofilm formation | mdpi.com |

Physicochemical Stability and Degradation Pathways

Stability Assessment in Biological Media

Sphaeropsidin A demonstrates considerable instability in biological media, a factor that can complicate the assessment of its biological effects. nih.govnih.gov Studies conducted in cell culture medium at physiological pH have revealed that a significant portion of the compound degrades over a relatively short period. nih.govnih.gov Quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) indicated that approximately 32% to 43% of this compound degrades within 24 hours of incubation in cell culture medium. nih.gov Another study noted that 80% of the compound remained after 12 hours, which decreased to 60% after 24 hours at 37°C in culture medium. nih.gov

This degradation is markedly accelerated by the presence of amino acids within the cell medium. nih.govresearchgate.netrsc.orgnih.gov The rate of degradation in a complete cell medium is significantly higher than in a simple buffer solution, suggesting that the amino acids may act as organocatalysts in the degradation process. nih.gov This inherent instability raises concerns regarding the identification of the true active species responsible for its cytotoxic effects. nih.gov

Table 1: Stability of this compound in Culture Medium

| Time (hours) | Remaining this compound (%) | Reference |

|---|---|---|

| 12 | 80 | nih.gov |

| 24 | ~57-68 | nih.gov |

| 24 | 60 | nih.gov |

Identification and Structural Elucidation of Degradation Metabolites

Investigations into the degradation of this compound have led to the identification and characterization of several degradation products. nih.gov A major degradation metabolite, designated as SphA-Met 10, was isolated and its structure was elucidated through comprehensive spectroscopic analysis. nih.govdntb.gov.ua

In addition to the primary metabolite, two minor degradation products, labeled as metabolites 8 and 9, were also observed, particularly during prolonged incubation periods in a buffer-only solution. nih.gov Furthermore, when this compound was incubated in the presence of amino acids, numerous adducts formed between the degradation products and the amino acids were detected. nih.gov These adducts were identified based on their molecular ions in the total ion chromatogram, though they were not abundant enough for complete isolation and structural elucidation. nih.gov

Table 2: Major Identified Degradation Metabolites of this compound

| Metabolite | Chemical Name | Description | Reference |

|---|---|---|---|

| SphA-Met 10 | (4R)-4,4′,4′-trimethyl-3′-oxo-4-vinyl-4′,5′,6′,7′-tetrahydro-3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2-ene-2-carboxylic acid | Major degradation product | nih.govresearchgate.netnih.gov |

| Metabolite 8 | Not fully elucidated | Minor degradation product | nih.gov |

| Metabolite 9 | Not fully elucidated | Minor degradation product | nih.gov |

Proposed Chemical Degradation Mechanisms

The chemical structure of this compound contains functionalities that are susceptible to degradation under physiological conditions. A key proposed degradation mechanism involves the cleavage of the lactone bridge. nih.gov This initial cleavage could then lead to the formation of the observed degradation products.

The presence of an α,β-unsaturated ketone in the structure of this compound is a reactive site. It is proposed that this moiety can react with amino acids present in the culture medium. nih.gov However, studies did not detect direct adducts of this compound with amino acids. Instead, it is believed that this compound first degrades, and its degradation products subsequently react with amino acids. nih.gov The amino acids may facilitate the degradation through organocatalytic activity, accelerating the breakdown of the parent compound. nih.gov

Implications for in vitro Research and Compound Handling

The physicochemical instability of this compound has significant implications for conducting and interpreting in vitro studies. The cytotoxic potency of aged solutions of this compound is reduced, and the isolated major degradation metabolite (SphA-Met 10) also exhibits lower cytotoxic activity. nih.govresearchgate.netnih.gov This strongly suggests that the primary antiproliferative activity is attributable to the parent compound, this compound, and not its degradation products. nih.govresearchgate.netnih.gov

Therefore, to obtain reliable and reproducible results in in vitro assays, it is crucial to use freshly prepared solutions of this compound. Reversibility assays have shown that a 6-hour treatment with the compound is sufficient to induce irreversible damage to cancer cells, a timeframe within which a significant portion of the parent compound is still present. nih.gov The awareness of this instability is critical for the accurate assessment of its biological activity and for any future efforts to develop it as a potential therapeutic agent. nih.govresearchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| SphA-Met 10 ((4R)-4,4′,4′-trimethyl-3′-oxo-4-vinyl-4′,5′,6′,7′-tetrahydro-3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2-ene-2-carboxylic acid) |

Advanced Methodologies in Sphaeropsidin a Research

Spectroscopic and Spectrometric Techniques for Structural Characterization

The foundational understanding of Sphaeropsidin A's molecular architecture is derived from a combination of spectroscopic and spectrometric methods. These techniques provide detailed insights into its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogues. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon-hydrogen framework of the molecule.

1D NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present. nih.gov However, due to the complexity and the high number of non-protonated carbons in the this compound structure, 2D NMR techniques are indispensable for unambiguous assignment. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. nih.gov COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecule. HSQC correlates protons to their directly attached carbons, while HMBC identifies longer-range couplings between protons and carbons, which is critical for piecing together the complete molecular structure. nih.gov These methods have been instrumental in characterizing not only this compound itself but also its degradation products and synthetic derivatives. nih.govebi.ac.uk

Key NMR Techniques in this compound Research

| Technique | Abbreviation | Primary Information Yielded | Reference |

|---|---|---|---|

| Proton NMR | ¹H NMR | Provides information about the proton environments in the molecule. | nih.gov |

| Carbon-13 NMR | ¹³C NMR | Provides information about the carbon skeleton of the molecule. | nih.gov |

| Correlation Spectroscopy | COSY | Identifies proton-proton (H-H) correlations, revealing neighboring protons. | nih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons (C-H). | nih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments. | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. vulcanchem.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.govnih.gov Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule for analysis. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. vulcanchem.com MS is particularly powerful when coupled with liquid chromatography (LC-MS), a technique discussed in a later section.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is employed to determine the absolute stereochemistry of chiral molecules like this compound. vulcanchem.com This technique measures the differential absorption of left and right-handed circularly polarized light. libretexts.org The resulting CD spectrum is a unique fingerprint for a specific stereoisomer. By comparing the experimental CD spectrum of this compound with that of related compounds with known stereochemistry or with computationally predicted spectra, its absolute configuration can be established. ebi.ac.ukvulcanchem.com

Chromatographic Separation and Purification Techniques (e.g., LC-MS)

The isolation and purification of this compound from its natural sources, typically fungal cultures, rely heavily on chromatographic techniques. vulcanchem.com Column chromatography and preparative thin-layer chromatography (TLC) are often used in the initial fractionation of crude extracts. vulcanchem.com

For more precise separation and analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov When coupled with a mass spectrometer, the resulting LC-MS system is a powerful tool for both purification and identification. nih.govresearchgate.net The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass and structural information for each separated component. researchgate.net This is particularly useful for analyzing complex mixtures, such as the degradation products of this compound in biological media. nih.govresearchgate.net

Cell-Based Assays and Imaging Technologies

To investigate the biological activity of this compound, a variety of cell-based assays and imaging technologies are utilized. These methods allow researchers to study the effects of the compound on living cells in a controlled environment.

High-Throughput Screening Platforms (e.g., NCI 60-cell line screen)

High-throughput screening (HTS) platforms enable the rapid testing of this compound against a large number of different cancer cell lines. promegaconnections.com A prominent example is the National Cancer Institute's (NCI) 60-cell line screen, which has been instrumental in identifying the anticancer potential of this compound. nih.govresearchgate.net This panel consists of 60 different human cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, and kidney. promegaconnections.com

The NCI-60 screen revealed that this compound exhibits significant and selective activity against melanoma and renal cancer cell lines. nih.gov The unique pattern of activity of this compound in the NCI-60 screen did not match that of any other compound in the NCI database, suggesting a novel mechanism of action. nih.govresearchgate.net Such cell-based assays are crucial for identifying promising drug candidates and for prioritizing them for further mechanistic studies. nih.gov

Live Cell Imaging and Cell Volume Measurements

A critical aspect of this compound's anticancer activity is its ability to induce dysregulation of cell volume. researchgate.netresearchgate.net Advanced imaging and measurement techniques have been pivotal in characterizing this phenomenon.

Live cell imaging, particularly videomicroscopy, has been employed to observe the real-time morphological changes in cancer cells upon treatment with this compound. nih.gov Studies on SKMEL-28 melanoma cells revealed a marked and rapid cellular shrinkage within the first 6 to 12 hours of exposure to the compound. nih.gov This effect became irreversible after 6 hours of treatment, with nearly all cells showing shrinkage within 24 hours. nih.govtxst.edu

To quantitatively confirm these visual observations, cell volume measurements are conducted using methods like flow cytometry. nih.gov This technique, which measures changes in electrical resistance as cells pass through an aperture (the Coulter principle), has verified a time-dependent decrease in the volume of cancer cells treated with this compound. nih.gov This rapid reduction in cell volume is linked to the loss of intracellular ions, a key event in the compound's mechanism of inducing cell death. nih.gov These methodologies are crucial for understanding how this compound targets regulatory volume increase (RVI) in cancer cells, a process vital for their survival and proliferation. nih.gov

Table 1: Effect of this compound on SKMEL-28 Melanoma Cell Volume

| Treatment Time (hours) | Observation | Method Used | Reference |

| 6-12 | Marked cellular shrinkage begins | Videomicroscopy | nih.gov |

| 24 | ~100% of cells affected by shrinkage | Videomicroscopy | nih.gov |

| 24, 48, 72 | Time-dependent decrease in cellular volume | Flow Cytometry | nih.gov |

Biofilm Quantification Assays

This compound has demonstrated significant activity against biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. nih.govnih.gov The quantification of this anti-biofilm activity relies on established laboratory assays.

A primary method used is the crystal violet staining assay . nih.govnih.govresearchgate.net This technique quantifies the total biofilm biomass attached to a surface. Research has shown that this compound, at sub-inhibitory concentrations, can significantly decrease biofilm formation by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govresearchgate.net

In addition to quantifying total biomass, researchers also assess the viability and metabolic activity of cells within the biofilm. For studying the effect on Candida auris biofilms, methods such as Colony Forming Unit (CFU) counting and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay are employed. mdpi.com CFU counts determine the number of viable cells, while the XTT assay measures the metabolic activity of the biofilm. Studies revealed that this compound and its liposomal formulation (SphA-L) could inhibit the formation of C. auris biofilms and also eradicate pre-formed biofilms in a dose-dependent manner. mdpi.comnih.gov For instance, a sub-MIC concentration of 20 µg/mL of this compound was shown to decrease both the total biomass and the number of viable cells in developing C. auris biofilms. mdpi.com

Table 2: Biofilm Quantification Assays Used in this compound Research

| Assay Method | Purpose | Target Organism(s) | Key Finding | Reference(s) |

| Crystal Violet Staining | Quantifies total biofilm biomass | MRSA, P. aeruginosa | SphA at sub-inhibitory concentrations decreased biofilm formation. | nih.govresearchgate.net |

| CFU Counting | Determines number of viable cells in a biofilm | C. auris | SphA reduced the viable cell number in biofilms. | mdpi.com |

| XTT Reduction Assay | Measures metabolic activity of biofilm | C. auris | SphA showed a dose-dependent reduction in metabolic activity. | mdpi.com |

In vitro and Model Organism Systems for Biological Evaluation (e.g., C. elegans)

To evaluate the biological efficacy of this compound in a whole-organism context, researchers utilize model systems like the nematode Caenorhabditis elegans. nih.gov This model is advantageous due to its short life cycle and well-understood genetics, making it an excellent tool for in vivo studies of antimicrobial compounds. mdpi.com

In the context of this compound research, C. elegans has been used to assess the compound's antifungal activity against the pathogenic yeast Candida auris. nih.govnih.gov In these experiments, nematodes are infected with C. auris and then treated with this compound or its liposomal formulation (SphA-L). nih.gov The survival of the nematodes is monitored over time as a measure of the compound's efficacy.

Results from these studies have shown that both this compound and SphA-L significantly improve the survival rates of C. auris-infected nematodes compared to untreated controls. nih.govnih.gov For example, after 48 hours, the survival rate of infected nematodes treated with SphA-L was significantly higher (95.7%) than those treated with SphA alone (82%). nih.gov These findings underscore the potential of this compound as an antifungal agent and demonstrate the utility of the C. elegans model for in vivo validation of in vitro results. researchgate.netnih.gov

Table 3: C. elegans Survival Rates in this compound Antifungal Efficacy Study

| Treatment Group | Survival Rate at 48h | Key Observation | Reference |

| C. auris-infected (untreated) | 50% | Progressive decline in survival. | nih.gov |

| C. auris-infected + SphA (10 µg/mL) | 82% | Marked improvement in survival. | nih.gov |

| C. auris-infected + SphA-L (10 µg/mL) | 95.7% | Significantly higher survival rate compared to SphA. | nih.gov |

| Non-infected + SphA | 80% | Good tolerance to the compound. | nih.gov |

| Non-infected + SphA-L | 90% | Good tolerance to the compound. | nih.gov |

Computational Chemistry and Predictive Modeling Approaches (e.g., response surface modeling for chemocombinations)

Computational chemistry and predictive modeling are increasingly being used to rationalize and optimize the therapeutic application of compounds like this compound. nextmol.comschrodinger.com One powerful approach is response surface modeling , which is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables. researchgate.net

This methodology has been applied to rationally design and predict the optimal in vitro combinations of this compound with conventional chemotherapeutic agents to combat melanoma. researchgate.net Researchers used four melanoma cell lines to build a predictive response surface model to determine the ideal combinations of this compound with either cisplatin (B142131) or temozolomide (B1682018). researchgate.net

By testing a limited set of experimental combinations (12 in the study), the model could accurately predict the optimal concentrations and treatment schedules for achieving maximum synergistic cytotoxic effects. researchgate.net For example, the model predicted that combining 4 µM of this compound with 75 µM of cisplatin concomitantly for 72 hours resulted in a synergistic improvement in cytotoxic effects on melanoma cells. researchgate.net This computational approach offers a significant advantage by reducing the number of experiments required while accurately determining the most effective drug combinations, thereby accelerating the development of more effective cancer therapies. researchgate.net

Future Directions and Research Perspectives on Sphaeropsidin a

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

While the general biosynthetic origin of Sphaeropsidin A from geranylgeranyl pyrophosphate (GGPP) is understood, the precise enzymatic steps and regulatory networks governing its production remain to be fully elucidated. researchgate.netresearchgate.net Future research should focus on identifying and characterizing the specific enzymes, such as terpene synthases and cytochrome P450 monooxygenases, involved in the intricate cyclization and oxidation reactions that form the sphaeropsidin skeleton. researchgate.net Understanding the genetic and environmental factors that regulate the expression of these biosynthetic genes in producer fungi, such as Diplodia species, is crucial. researchgate.netunipd.it This knowledge could be leveraged to enhance the production of this compound and its analogues through metabolic engineering of the native fungal strains or by transferring the biosynthetic pathway to a heterologous host.

Development of Advanced Synthetic Routes to Complex Analogues

The promising biological activities of this compound have spurred efforts to synthesize novel analogues with improved potency and drug-like properties. txst.eduresearchgate.net Structure-activity relationship (SAR) studies have indicated that modifications at the C15-C16 double bond can significantly enhance anticancer activity. txst.edu Cross-metathesis reactions have been successfully employed to introduce various aromatic and non-aromatic hydrophobic groups at this position, leading to analogues with submicromolar anticancer activity. txst.eduresearchgate.netulb.ac.be